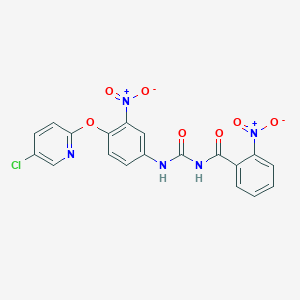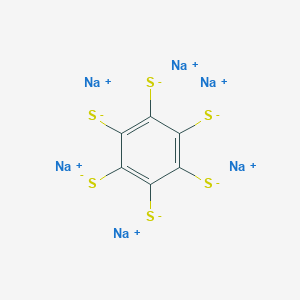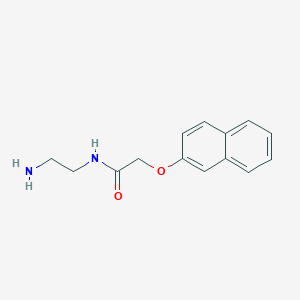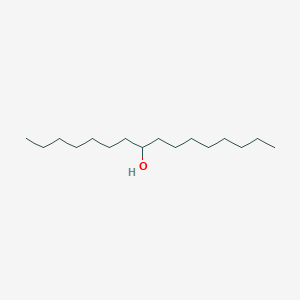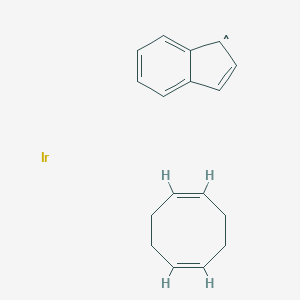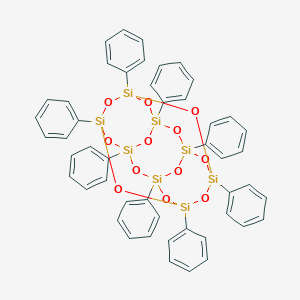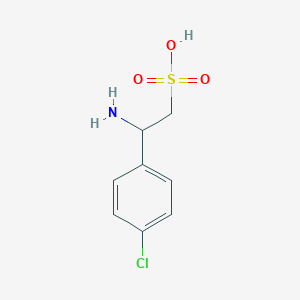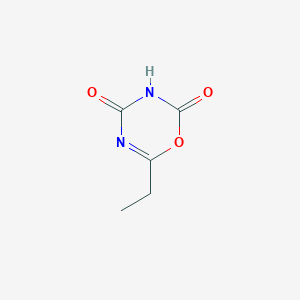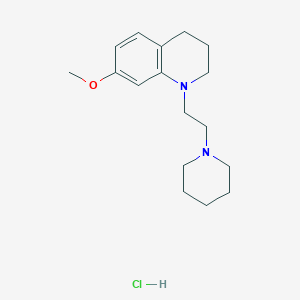
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate, also known as TTNM, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. TTNM is a derivative of coumarin, a natural compound found in many plants, and is synthesized using a multi-step process that involves the reaction of various chemical reagents.
作用機序
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate works by reacting with ROS to produce a fluorescent product that can be detected using fluorescence microscopy. The mechanism of action of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate is based on the ability of ROS to oxidize the nitro group on the phenol ring, leading to the formation of a highly fluorescent compound.
Biochemical and Physiological Effects
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate has been shown to have a minimal effect on the biochemical and physiological processes of living cells, making it a safe and reliable tool for studying ROS in living systems. The compound has been extensively tested in vitro and in vivo, and no significant toxicity or adverse effects have been reported.
実験室実験の利点と制限
One of the main advantages of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate is its high selectivity and sensitivity for ROS detection. The compound is also easy to use and does not require any specialized equipment or expertise. However, 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate has some limitations, including its limited stability in aqueous solutions, which can affect its performance in some experiments.
将来の方向性
There are several future directions for the use of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate in scientific research. One potential application is in the development of new therapies for diseases that are associated with ROS, such as cancer and neurodegenerative diseases. 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate could also be used to study the role of ROS in aging and other physiological processes. Another potential direction is the development of new fluorescent probes based on the structure of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate, which could have improved selectivity and sensitivity for ROS detection.
Conclusion
In conclusion, 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate is a synthetic compound that has significant potential for scientific research applications, particularly in the study of ROS in living cells. The compound is easy to use, safe, and reliable, making it a valuable tool for researchers in various fields. With further research and development, 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate could have numerous applications in the development of new therapies and the study of various physiological processes.
合成法
The synthesis of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate involves several steps, including the reaction between 4-nitrophenol and 2-bromoacetophenone, followed by the reaction between the resulting compound and 2,5,7,8-tetramethylchroman-6-one. The final step involves the acetylation of the resulting compound to produce 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
科学的研究の応用
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. The ability of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate to selectively detect ROS in living cells makes it a valuable tool for studying the role of ROS in these processes.
特性
CAS番号 |
107188-34-1 |
|---|---|
製品名 |
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate |
分子式 |
C22H23NO7 |
分子量 |
413.4 g/mol |
IUPAC名 |
[2,5,7,8-tetramethyl-2-[(4-nitrophenoxy)methyl]-4-oxo-3H-chromen-6-yl] acetate |
InChI |
InChI=1S/C22H23NO7/c1-12-13(2)21-19(14(3)20(12)29-15(4)24)18(25)10-22(5,30-21)11-28-17-8-6-16(7-9-17)23(26)27/h6-9H,10-11H2,1-5H3 |
InChIキー |
NENODCSJTNNDKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)[N+](=O)[O-])C)OC(=O)C)C |
正規SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)[N+](=O)[O-])C)OC(=O)C)C |
同義語 |
2,5,7,8-TETRAMETHYL-2-(4-NITROPHENOXYMETHYL)-4-OXOCHROMAN-6-YL ACETATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



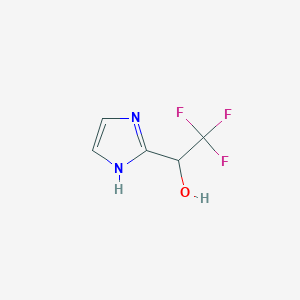
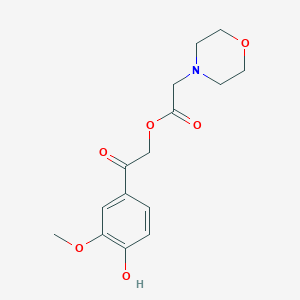
![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)

